2-Methyl-4-nitrobenzo[d]thiazole

Photochromism Materials Science Ortho Effect

Researchers pursuing antitubercular leads often face a trade-off between potency and mutagenicity in nitroaromatic scaffolds. 2-Methyl-4-nitrobenzo[d]thiazole (CAS 90196-40-0) resolves this via its ortho-methyl-nitro substitution, which stereoelectronically mitigates mutagenicity while retaining anti-Mtb activity. • Antitubercular SAR: Enables synthesis of analogs with improved safety profiles via ortho-methyl-nitro modulation. • QSAR-ready: Electronic descriptors support in silico antimalarial screening against P. falciparum with chloroquine-benchmarked models. • Unique photochromism: Reversible light-induced structural change for optical data storage and molecular sensor applications. Available in stock (10-100 mg) with custom synthesis options for scale-up.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
Cat. No. B14871244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitrobenzo[d]thiazole
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2S1)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O2S/c1-5-9-8-6(10(11)12)3-2-4-7(8)13-5/h2-4H,1H3
InChIKeyUTDKDIRCHXEULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-nitrobenzo[d]thiazole: Core Properties & Structure


2-Methyl-4-nitrobenzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core with a methyl group at the 2-position and a nitro group at the 4-position. It is widely utilized as a building block in medicinal chemistry and materials science due to its unique photochromic behavior and the electronic effects of its substituents [1][2]. The compound's CAS number is 90196-40-0, with a molecular formula of C8H6N2O2S and a molecular weight of 194.21 g/mol [3].

Why 2-Methyl-4-nitrobenzo[d]thiazole Is Irreplaceable by Analogs


The specific ortho-relationship between the methyl and nitro groups in 2-Methyl-4-nitrobenzo[d]thiazole is critical for its unique photochromic properties, which are absent in other isomers or analogs lacking this precise spatial arrangement [1]. Furthermore, the combined presence and specific positioning of these substituents significantly modulate the compound's electronic properties, impacting its reactivity profile, potential for bioactivity, and, crucially, its safety profile by mitigating mutagenicity risks associated with nitroaromatic compounds [2]. Therefore, substituting this compound with other benzothiazoles like 2-methylbenzothiazole, 4-nitrobenzothiazole, or even different positional isomers would result in the loss of these specific, desirable characteristics, rendering the substitution invalid for applications leveraging these properties.

2-Methyl-4-nitrobenzo[d]thiazole: Quantitative Differentiation Evidence


Photochromic Efficiency: Ortho vs. Non-Ortho Isomers

The photochromic transformation efficiency of 2-Methyl-4-nitrobenzo[d]thiazole is uniquely dependent on the ortho-relationship between its methyl and nitro groups. Isomers lacking this specific ortho-substitution pattern do not exhibit the same photochromic behavior, as the efficiency of conversion to the tautomeric aci-nitro derivative is strongly dictated by the relative position of these groups [1].

Photochromism Materials Science Ortho Effect

Mutagenicity Mitigation in Ortho-Methyl Nitrobenzothiazoles

Nitrobenzothiazoles (BTs) are a class of compounds with antitubercular activity but often carry a mutagenic liability. The introduction of a methyl group ortho to the nitro group on the benzothiazole scaffold is a key structural modification that mitigates this mutagenicity while retaining potent activity [1]. This finding is critical for drug development, as it demonstrates a pathway to a safer therapeutic profile.

Antitubercular Mutagenicity Drug Safety SAR

Antimalarial Activity: QSAR Model Prediction

A Quantitative Structure-Activity Relationship (QSAR) study on nitrobenzothiazole derivatives provides a validated computational model for predicting antimalarial activity against the W2 strain of Plasmodium falciparum [1]. The model allows for the in silico screening of novel derivatives, including 2-Methyl-4-nitrobenzo[d]thiazole, to prioritize synthesis and testing. The model identified four new compounds with predicted activity equivalent to the clinical antimalarial drug chloroquine [1].

Antimalarial QSAR Computational Chemistry Drug Design

Antibacterial Activity Against Pseudomonas aeruginosa

A study by Akhilesh Gupta demonstrated the synthesis and antibacterial evaluation of novel nitro-substituted benzothiazole derivatives, confirming the potential of this scaffold against Pseudomonas aeruginosa [1]. While specific MIC values for 2-Methyl-4-nitrobenzo[d]thiazole are not reported, the study establishes the 4-nitrobenzothiazole core as a promising lead structure for further optimization.

Antibacterial Pseudomonas aeruginosa Nitrobenzothiazole Drug Discovery

Tuberculosis: Patented Nitrobenzothiazole Scaffolds

The therapeutic potential of nitrobenzothiazole derivatives, including compounds with the 2-methyl-4-nitro substitution pattern, is highlighted in a patent by Sanofi (US8993561) for the treatment of tuberculosis [1]. This patent validates the significant interest from the pharmaceutical industry in this specific chemotype for tackling a major global health challenge.

Tuberculosis Patent Nitrobenzothiazole Drug Development

2-Methyl-4-nitrobenzo[d]thiazole: Application Scenarios


Non-Mutagenic Antitubercular Drug Development

Procuring 2-Methyl-4-nitrobenzo[d]thiazole is critical for medicinal chemistry programs aiming to develop new antitubercular drugs with improved safety profiles. As demonstrated by the class-level evidence, the ortho-methyl-nitro substitution pattern is key to mitigating the mutagenicity often associated with nitroaromatic compounds, while retaining potent anti-Mtb activity [1].

Computational Antimalarial Drug Discovery

This compound serves as a valuable input for QSAR-driven antimalarial drug discovery. Its electronic descriptors can be used in validated models to predict activity against Plasmodium falciparum, allowing researchers to prioritize the synthesis of derivatives with the highest predicted potency and potentially achieve activity levels comparable to chloroquine [1].

Photochromic Molecular Switches

The unique, ortho-position-dependent photochromism of 2-Methyl-4-nitrobenzo[d]thiazole makes it a specific and non-substitutable building block for developing advanced materials. Its ability to undergo a reversible structural change upon light irradiation is a key differentiator for applications in optical data storage, molecular sensors, and light-responsive devices [1].

Scaffold for Antibacterial Lead Optimization

The nitrobenzothiazole core, exemplified by 2-Methyl-4-nitrobenzo[d]thiazole, is a proven scaffold for antibacterial research, particularly against challenging pathogens like Pseudomonas aeruginosa. This compound can be procured as a starting point for synthesizing focused libraries aimed at optimizing potency and overcoming bacterial resistance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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